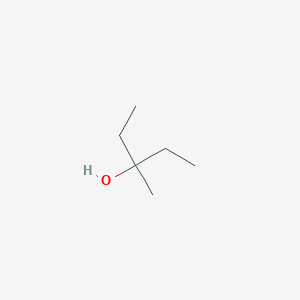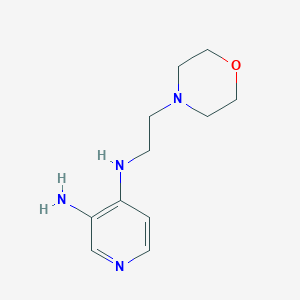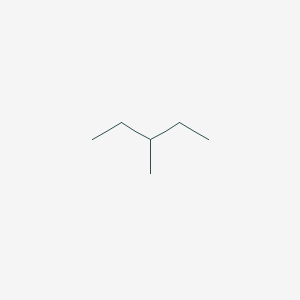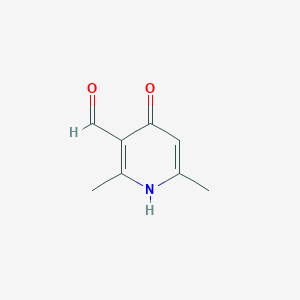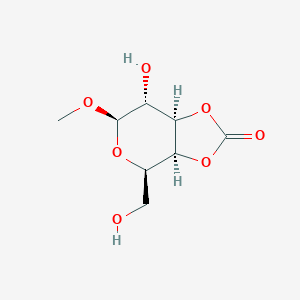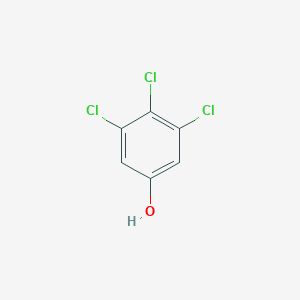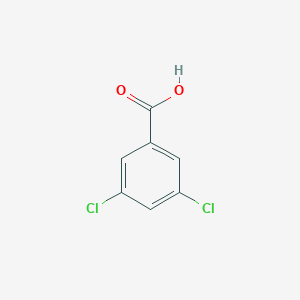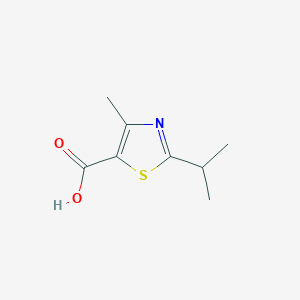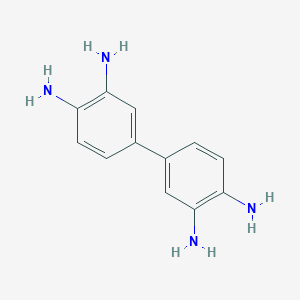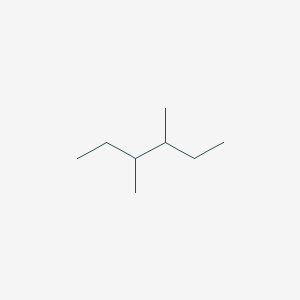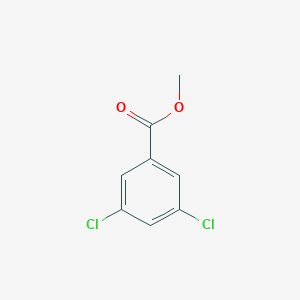
4-Phenylpiperidine
概述
描述
4-苯基哌啶是一种化学化合物,其特点是苯环与哌啶环相连。 它是多种阿片类药物的结构基础,包括哌替啶(美沙酮)、酮苯密酮、阿维莫潘、洛哌丁胺和地芬诺昔酯 . 4-苯基哌啶的分子式为C11H15N,摩尔质量为161.248 g/mol .
准备方法
合成路线和反应条件: 4-苯基哌啶的合成可以通过多种方法实现。 一种常见的方法是苯基溴化镁与哌啶酮反应,然后进行还原 . 另一种方法包括在碱的存在下用苄基氯对哌啶进行烷基化 .
工业生产方法: 4-苯基哌啶的工业生产通常涉及在受控条件下进行的大规模化学反应。 使用催化剂和优化的反应参数确保该化合物的高收率和纯度 .
化学反应分析
反应类型: 4-苯基哌啶经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种衍生物。
还原: 还原反应可以将其转化为不同的哌啶衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤代化合物和碱常用于取代反应.
主要形成的产物: 这些反应形成的主要产物包括各种取代的哌啶和苯基衍生物 .
科学研究应用
4-苯基哌啶在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的构建单元。
生物学: 研究该化合物与生物系统的相互作用及其作为药理学试剂的潜力。
医学: 4-苯基哌啶衍生物用于开发止痛药和其他治疗剂。
工业: 它用作生产药物、农药和染料的中间体.
作用机制
4-苯基哌啶及其衍生物的作用机制涉及与中枢神经系统中的阿片受体相互作用。 这些相互作用会导致上升痛觉传导通路受到抑制,改变疼痛感知,并导致中枢神经系统抑制 . 此外,一些衍生物通过与钠通道相互作用而表现出局部麻醉特性 .
6. 与相似化合物的比较
4-苯基哌啶因其结构特征和药理特性而独一无二。 相似的化合物包括:
哌替啶(美沙酮): 具有相似结构特征的阿片类镇痛药。
酮苯密酮: 另一种源自 4-苯基哌啶的阿片类镇痛药。
阿维莫潘: 用于治疗术后肠梗阻。
洛哌丁胺: 一种抗腹泻药。
地芬诺昔酯: 用于治疗腹泻.
这些化合物共用苯基哌啶核心结构,但在其特定的官能团和药理作用方面有所不同。
相似化合物的比较
4-Phenylpiperidine is unique due to its structural features and pharmacological properties. Similar compounds include:
Pethidine (Meperidine): An opioid analgesic with similar structural features.
Ketobemidone: Another opioid analgesic derived from this compound.
Alvimopan: Used to treat postoperative ileus.
Loperamide: An anti-diarrheal agent.
Diphenoxylate: Used to treat diarrhea.
These compounds share the phenylpiperidine core structure but differ in their specific functional groups and pharmacological effects.
属性
IUPAC Name |
4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBULQCHEUWJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227890 | |
| Record name | 4-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-99-3 | |
| Record name | 4-Phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 771-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8IM567WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-phenylpiperidine is an organic compound consisting of a piperidine ring substituted with a phenyl group at the 4-position. It serves as a crucial structural motif in various pharmaceuticals and bioactive molecules, including analgesics and antidepressants.
A: this compound derivatives predominantly interact with opioid receptors, particularly the μ-opioid receptor. This interaction primarily occurs through binding in a cleft-like subsite, with the piperidine ring playing a key role in positioning the molecule. [] The specific binding interactions and their downstream effects depend heavily on the substituents present on the phenyl and piperidine rings.
A: Stereochemistry is crucial for this compound's activity. Studies demonstrate that opioid receptors can differentiate between the enantiotopic edges of the piperidine ring, highlighting the importance of the "Ogston effect." For example, the (-)-(2S,4R)-enantiomer of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine exhibits significantly higher analgesic potency compared to its enantiomer. []
A: Modifications to the para-position of the phenyl ring in this compound derivatives significantly influence their affinity for MAO-A and MAO-B. Para-substituents with low dipole moments enhance MAO-A affinity, whereas high dipole moment groups lead to weak or no affinity. Conversely, MAO-B affinity is influenced by the size and polarity of the para-substituent, with large hydrophobic groups increasing affinity. []
A:
- Analgesic activity: Replacing the N-methyl group in pethidine (a this compound derivative) with a tertiary amino alkyl group yields compounds with varying analgesic potencies. []
- α1a adrenoceptor antagonism: Introducing substituted phenylpiperazine side chains into dihydropyrimidinone-linked this compound derivatives generates compounds like (+)-38, exhibiting desirable α1a adrenoceptor antagonism and minimized μ-opioid agonist activity. [, ]
- 5-HT modulating activity: Enantiomers of substituted 3-phenoxymethyl-4-phenylpiperidines, including the antidepressant paroxetine, demonstrate potent inhibition of serotonin reuptake, highlighting the impact of stereochemistry on 5HT modulation. []
A: Computational tools like Comparative Molecular Field Analysis (CoMFA) help develop 3D-QSAR models to predict the biological activities of this compound derivatives as μ-opioid agonists. These models provide insights into the steric and electrostatic interactions contributing to agonist activity and facilitate the understanding of ligand-receptor interactions. []
A: While specific data on the environmental impact of this compound is limited within the provided research, the development of synthetic routes that minimize volatile intermediates, like those utilizing fluorous tags and organogermanium linkers, presents opportunities to reduce environmental impact during the production of this compound derivatives. [, ]
ANone: Future research will likely focus on:
- Developing compounds with improved selectivity profiles: This includes minimizing off-target effects like μ-opioid agonism in α1a adrenoceptor antagonists. [, ]
- Exploring novel therapeutic applications: The discovery of this compound derivatives acting as 5-HT2C receptor positive allosteric modulators opens avenues for treating conditions like obesity and substance use disorders. []
- Optimizing drug delivery and targeting: This involves creating compounds with enhanced drug-like properties, such as improved pharmacokinetics and reduced off-target interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

